molecular formula C15H21NO2 B2418061 N-((1-(4-methoxyphenyl)cyclopentyl)methyl)acetamide CAS No. 1211085-11-8

N-((1-(4-methoxyphenyl)cyclopentyl)methyl)acetamide

Cat. No. B2418061
CAS RN: 1211085-11-8
M. Wt: 247.338
InChI Key: WBIMYAVBZODNMP-UHFFFAOYSA-N
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Description

N-((1-(4-methoxyphenyl)cyclopentyl)methyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. It is also known as LY2456302 and is a selective antagonist of the nociceptin/orphanin FQ receptor. The compound has been studied extensively for its potential use in treating various neurological disorders.

Scientific Research Applications

Metabolism and Environmental Impact of Similar Compounds

  • Studies on chloroacetamide herbicides, such as acetochlor and metolachlor, reveal insights into their metabolism by human and rat liver microsomes, highlighting complex metabolic pathways that may have implications for the environmental and health-related aspects of similar compounds (Coleman et al., 2000).

Synthetic Applications and Kinetics

  • Research on N-(2-Hydroxyphenyl)acetamide, an intermediate for antimalarial drugs, demonstrates chemoselective acetylation processes, offering potential synthetic pathways for related acetamide compounds (Magadum & Yadav, 2018).
  • The green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, highlighting catalytic hydrogenation techniques, provides insights into sustainable synthetic strategies for acetamide derivatives (Zhang, 2008).

Bioactive Compound Synthesis

  • A study on the conversion of acetaminophen to bioactive N-Acylphenolamine AM404 via fatty acid amide hydrolase-dependent arachidonic acid conjugation in the nervous system suggests the potential for bioactive applications of related acetamide compounds (Högestätt et al., 2005).

Soil Interaction and Efficacy

  • Research on the reception and activity of chloroacetamide herbicides affected by wheat straw and irrigation provides insights into the environmental interactions of similar compounds, potentially guiding the development of more environmentally friendly pesticides or herbicides (Banks & Robinson, 1986).

properties

IUPAC Name

N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-12(17)16-11-15(9-3-4-10-15)13-5-7-14(18-2)8-6-13/h5-8H,3-4,9-11H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBIMYAVBZODNMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1(CCCC1)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(4-methoxyphenyl)cyclopentyl)methyl)acetamide

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